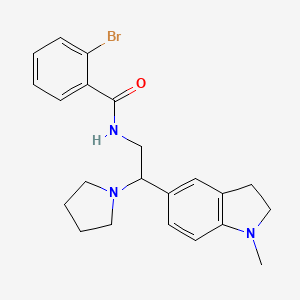

2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN3O/c1-25-13-10-17-14-16(8-9-20(17)25)21(26-11-4-5-12-26)15-24-22(27)18-6-2-3-7-19(18)23/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPNCHMVMSLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a bromo substituent, an indoline derivative, and a pyrrolidine moiety, suggesting diverse pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C22H26BrN3O, with a molecular weight of approximately 428.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H26BrN3O |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 922114-65-6 |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The compound's structural components suggest it may act as an enzyme inhibitor or modulator, particularly in pathways related to cancer and neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds with similar structural motifs showed significant cytotoxic effects against various cancer cell lines. The presence of the bromo group is hypothesized to enhance the compound's interaction with DNA, leading to apoptosis in cancer cells.

- Neuroprotective Effects : Research has indicated that derivatives of indoline possess neuroprotective properties. The incorporation of the pyrrolidine moiety may further enhance these effects, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

- Enzyme Inhibition : Preliminary data suggest that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways, which could be leveraged for drug development in metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Comparison with Similar Compounds

Research Findings and Therapeutic Potential

- However, the bromophenyl group may limit blood-brain barrier permeability due to increased polarity.

- Compound 3l: The pyrimidine and chloroindole groups align with known kinase inhibitors (e.g., imatinib analogs), suggesting antiproliferative applications .

- Thiazolyl Derivatives (): Demonstrated efficacy in thrombosis and viral infection models, likely due to thioether-mediated redox modulation or protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.